molecular formula C10H8N2O3 B078039 7-Methyl-4-nitroquinoline 1-oxide CAS No. 14753-13-0

7-Methyl-4-nitroquinoline 1-oxide

Cat. No. B078039
CAS RN: 14753-13-0
M. Wt: 204.18 g/mol
InChI Key: MEQZPIUNLKFFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-4-nitroquinoline 1-oxide (also known as 4-NQO) is a potent mutagen and carcinogen that has been extensively used in scientific research to induce DNA damage and study the mechanisms of carcinogenesis. It is a yellow crystalline compound with the molecular formula C10H7N3O2 and a molecular weight of 209.18 g/mol.

Mechanism Of Action

4-NQO is a potent mutagen that induces DNA damage by forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 4-NQO has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.

Biochemical And Physiological Effects

4-NQO has been shown to induce a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-NQO in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the effects of DNA damage on cellular processes and the development of cancer. However, one of the main limitations of using 4-NQO is its toxicity. It can be harmful to both humans and animals, and precautions must be taken when handling and disposing of the compound.

Future Directions

There are several potential future directions for the use of 4-NQO in scientific research. One area of interest is the development of new drugs that can target the DNA damage response pathway. Another area of interest is the use of 4-NQO in combination with other compounds to study synergistic effects on DNA damage and cancer development. Additionally, the use of 4-NQO in animal models of cancer could provide valuable insights into the mechanisms of carcinogenesis and potential treatments.

Synthesis Methods

4-NQO can be synthesized through the nitration of 7-methylquinoline using a mixture of nitric and sulfuric acid. The resulting nitro derivative is then oxidized using potassium permanganate to yield 4-NQO.

Scientific Research Applications

4-NQO has been widely used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is particularly useful in studying the effects of DNA damage on cellular processes and the development of cancer. Its ability to induce DNA damage has also been used to study the repair mechanisms of DNA and the role of specific genes in the process.

properties

CAS RN

14753-13-0

Product Name

7-Methyl-4-nitroquinoline 1-oxide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7-methyl-4-nitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3

InChI Key

MEQZPIUNLKFFEN-UHFFFAOYSA-N

SMILES

CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-]

Canonical SMILES

CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-]

Other CAS RN

14753-13-0

synonyms

7-Methyl-4-nitroquinoline 1-oxide

Origin of Product

United States

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